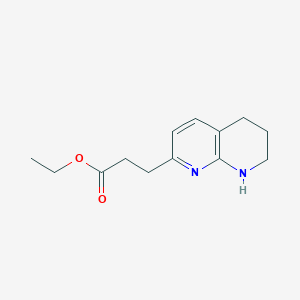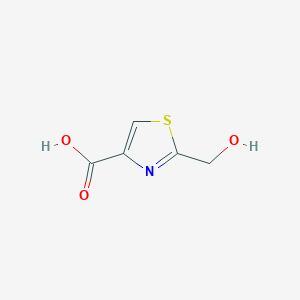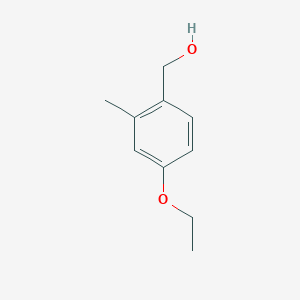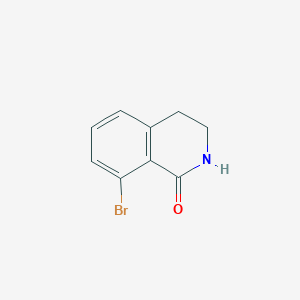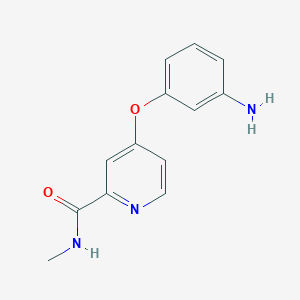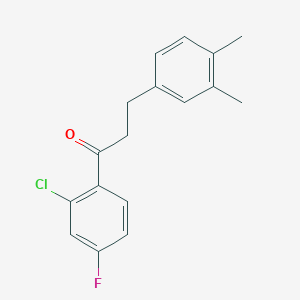
2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of chlorination and fluorination reactions. For instance, the chlorination reactions of substituted dimethylphenols lead to the formation of chlorocyclohexadienones, which suggests that similar chlorination techniques could be applied to synthesize the target compound . Additionally, asymmetric synthesis methods have been employed to create enantiopure compounds with fluorine substituents, indicating that stereochemistry could be an important consideration in the synthesis of "2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone" .
Molecular Structure Analysis
Crystal structure analyses of related compounds provide insights into the spatial arrangement of atoms within the molecules. For example, the crystal structure of a compound with a chlorophenyl group was determined using X-ray diffraction, which could be relevant for predicting the molecular structure of the target compound . Additionally, DFT calculations have been used to determine the structural parameters of chlorophenyl and dimethylamino phenyl compounds, which could be applied to model the molecular structure of "2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone" .
Chemical Reactions Analysis
The reactivity of chlorinated and fluorinated aromatic compounds can be complex. The presence of electron-withdrawing groups such as chlorine and fluorine can affect the reactivity of the aromatic ring. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane in lignin analysis suggests that chlorinated reagents can be used to probe the reactivity of phenolic hydroxyl groups . This could be extrapolated to understand the reactivity of the hydroxyl groups in the target compound, if present.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques. For example, FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements have been used to characterize the properties of chlorophenyl compounds . These methods could be used to determine the physical and chemical properties of "2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone". Additionally, the influence of chlorination on the physical properties of dimethylphenols has been described, which could inform the analysis of the target compound's properties .
Wissenschaftliche Forschungsanwendungen
High-Performance Liquid Chromatography (HPLC)
Research has demonstrated the use of derivatizing agents for the separation and detection of phenols, including dimethylphenols, using HPLC with fluorescence detection. This methodology could be relevant for analyzing the behavior or presence of 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone in complex mixtures or environmental samples (Landzettel et al., 1995).
Chlorination Reactions
Studies on the chlorination of substituted phenols have been conducted to understand the formation of various chlorinated compounds. This research might provide insights into the chemical reactions involving 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone, including potential pathways for its synthesis or degradation (Gordon et al., 1994).
Sonochemical Degradation
The sonochemical degradation of aromatic organic pollutants explores the breakdown of complex organic compounds, including chlorophenols, in aqueous solutions. This could suggest potential environmental degradation processes or wastewater treatment applications for 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone (Goskonda et al., 2002).
Photocatalytic Degradation
Research into the photocatalytic degradation of chlorophenols in soil washing wastes indicates that similar processes could be applied to the degradation or analysis of 2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone. Such studies are critical for understanding the environmental impact and remediation possibilities of these compounds (Davezza et al., 2013).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYVYOSEMXLFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644858 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898779-69-6 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

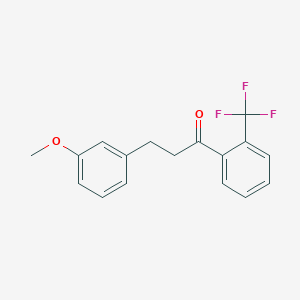
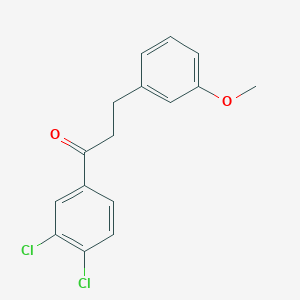
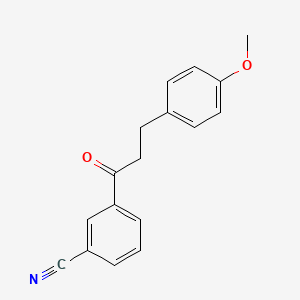
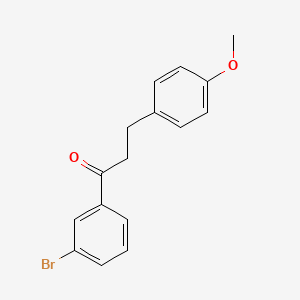
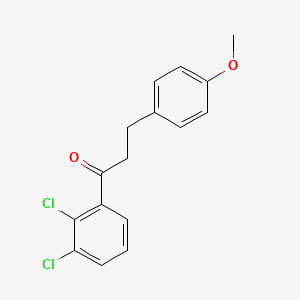
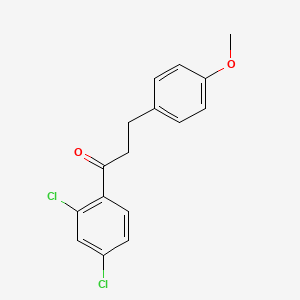
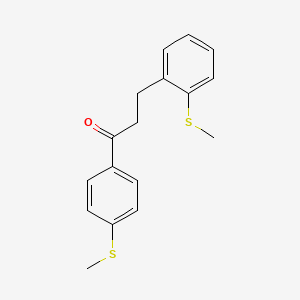
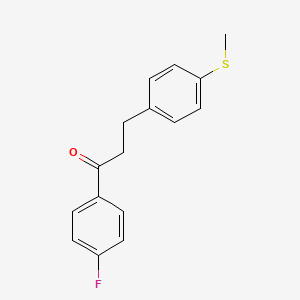
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)
